[1-(Methylamino)-2-nitroethenyl]hydrazine
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Overview
Description
[1-(Methylamino)-2-nitroethenyl]hydrazine: is an organic compound that features both nitro and hydrazine functional groups
Preparation Methods
The synthesis of [1-(Methylamino)-2-nitroethenyl]hydrazine typically involves the reaction of methylamine with 2-nitroethenylhydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at around 0-5°C to ensure the stability of the reactants and products. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
[1-(Methylamino)-2-nitroethenyl]hydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include halides and alkoxides.
Scientific Research Applications
[1-(Methylamino)-2-nitroethenyl]hydrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of [1-(Methylamino)-2-nitroethenyl]hydrazine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The hydrazine group can form covalent bonds with nucleophiles, affecting enzyme activity and cellular processes.
Comparison with Similar Compounds
Similar compounds to [1-(Methylamino)-2-nitroethenyl]hydrazine include:
Hydrazones: These compounds also contain the hydrazine functional group and are used in similar applications.
Nitroalkenes: Compounds with nitro and alkene groups share some chemical properties and reactivity.
Amines: Compounds with amine groups can undergo similar reactions and have comparable applications.
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Properties
Molecular Formula |
C3H8N4O2 |
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Molecular Weight |
132.12 g/mol |
IUPAC Name |
1-hydrazinyl-N-methyl-2-nitroethenamine |
InChI |
InChI=1S/C3H8N4O2/c1-5-3(6-4)2-7(8)9/h2,5-6H,4H2,1H3 |
InChI Key |
ROJVFBYTQKEHNL-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=C[N+](=O)[O-])NN |
Origin of Product |
United States |
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